N-(5-aminopentyl)-N-hydroxyacetamide
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Overview
Description
N-(5-aminopentyl)-N-hydroxyacetamide is a chemical compound known for its role as an acetylated form of the polyamine cadaverine. Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which are ubiquitous in all living organisms from bacteria to higher animals . This compound is also referred to as monoacetylcadaverine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-N-hydroxyacetamide typically involves the acetylation of cadaverine. One common method includes the reaction of cadaverine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethyl acetate, and the product is purified through standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopentyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to cadaverine or other related amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-aminopentyl)-N-hydroxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-N-hydroxyacetamide involves its role as an acetylated form of cadaverine. Cadaverine is produced through the decarboxylation of lysine and is involved in various cellular processes, including DNA replication and protein synthesis . The acetylation of cadaverine modulates its activity and interactions within the cell, affecting its biological functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopentyl)acetamide: Another acetylated form of cadaverine with similar properties.
N-(5-aminopentyl)biotinamide: Used for biotinylation and labeling applications.
Uniqueness
N-(5-aminopentyl)-N-hydroxyacetamide is unique due to its specific acetylation pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
N-(5-aminopentyl)-N-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(10)9(11)6-4-2-3-5-8/h11H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUAJPBSMFUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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